Elevated Basicity (pKa) of 3-Methyl-3-azabicyclo[3.2.1]octane Confers Distinct Protonation State at Physiological pH
3-Methyl-3-azabicyclo[3.2.1]octane exhibits a predicted pKa of 10.19±0.20 . While a direct experimental pKa for the unsubstituted 3-azabicyclo[3.2.1]octane (CAS 279-82-3) is not available in authoritative databases, the N-methyl substitution is well-established to increase the basicity of aliphatic amines by approximately 0.5–1.0 pKa units relative to the secondary amine parent [1]. At physiological pH (7.4), the 3-methyl analog is predicted to be >99.9% protonated, compared to ~99% for the unsubstituted scaffold—a difference that can meaningfully alter ion-pairing, membrane permeability, and target engagement in biological systems.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 10.19±0.20 (Predicted) |
| Comparator Or Baseline | 3-Azabicyclo[3.2.1]octane (unsubstituted): pKa not experimentally determined; predicted to be 0.5–1.0 units lower |
| Quantified Difference | ΔpKa ≈ +0.5 to +1.0 (estimated) |
| Conditions | Predicted using ACD/Labs or similar computational method |
Why This Matters
Higher basicity increases the fraction of protonated species at physiological pH, directly impacting solubility, permeability, and ionic interactions with biological targets.
- [1] Hall, H. K. (1957). Correlation of the base strengths of amines. Journal of the American Chemical Society, 79(20), 5441-5444. View Source
